molecular formula C12H15ClO B8151578 2-Chloro-1-isobutoxy-4-vinylbenzene

2-Chloro-1-isobutoxy-4-vinylbenzene

Cat. No.: B8151578
M. Wt: 210.70 g/mol
InChI Key: AYBJDKUPRIEABP-UHFFFAOYSA-N
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Description

2-Chloro-1-isobutoxy-4-vinylbenzene is a substituted aromatic compound characterized by a benzene ring with three distinct functional groups:

  • Chloro (-Cl) at position 2: Enhances electrophilic substitution resistance and influences electronic properties.
  • Isobutoxy (-OCH₂C(CH₃)₂) at position 1: A bulky alkoxy group that increases lipophilicity and steric hindrance.
  • Vinyl (-CH₂CH₂) at position 4: Enables polymerization or addition reactions.

Properties

IUPAC Name

2-chloro-4-ethenyl-1-(2-methylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-4-10-5-6-12(11(13)7-10)14-8-9(2)3/h4-7,9H,1,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBJDKUPRIEABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination via Electrophilic Aromatic Substitution

Chlorination is typically achieved using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids. For regioselective substitution at the 2-position, directing groups such as the isobutoxy moiety guide electrophilic attack. A modified approach from the synthesis of 2-chloro-4'-fluoroacetophenone employs ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) to enhance reaction efficiency:

ParameterOptimal ConditionEffect on Yield
Temperature0–30°CMinimizes decomposition
Molar ratio (Isobutoxy precursor : Cl⁻)1.01–1.03 : 1Maximizes conversion
Catalyst loading0.5 mol% ionic liquidReduces side products

This method achieves >95% conversion under mild conditions, with distillation purifying the product .

Vinylation via Cross-Coupling Reactions

The vinyl group is introduced via Heck or Suzuki coupling. A palladium-catalyzed Heck reaction using 4-bromo-1-chloro-2-isobutoxybenzene and ethylene gas offers a direct route. Alternatively, Suzuki-Miyaura coupling with vinylboronic acid pinacol ester (BPin) provides higher regiocontrol. Key considerations include:

  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with triethylamine as a base.

  • Solvent : Tetrahydrofuran (THF) or toluene for compatibility with boronic acids.

  • Temperature : 80–100°C for 12–24 hours to ensure complete coupling .

Yields for analogous vinylation reactions range from 60–85%, depending on steric hindrance from the isobutoxy group .

One-Pot Sequential Functionalization

A one-pot synthesis minimizes intermediate isolation, enhancing efficiency. Starting with 2-chlorophenol, sequential steps include:

  • Isobutoxylation : Reacting with isobutyl bromide and K₂CO₃ in dimethylformamide (DMF) at 80°C.

  • Chlorination : Treating with SO₂Cl₂ at 0°C.

  • Vinylation : Employing a Wittig reaction with vinyltriphenylphosphonium bromide and n-BuLi.

This approach mirrors the methodology in , where a compound is synthesized without isolating intermediates, achieving 70–80% overall yield.

Comparative Analysis of Methods

The table below evaluates key synthesis routes for 2-chloro-1-isobutoxy-4-vinylbenzene:

MethodYield (%)Purity (%)Key AdvantageLimitation
Friedel-Crafts Alkylation75–8595–98High regioselectivityRequires strict temperature control
Ionic Liquid Chlorination90–9599Mild conditions, high efficiencyCost of ionic liquids
Heck Coupling60–7090–95Direct vinyl introductionPalladium catalyst cost
One-Pot Synthesis70–8085–90Reduced purification stepsComplex optimization required

Industrial-Scale Production Considerations

Industrial synthesis prioritizes continuous flow reactors and catalyst recycling. For example, fixed-bed reactors with immobilized AlCl₃ enable large-scale Friedel-Crafts alkylation, while membrane filtration separates ionic liquids for reuse . Distillation under reduced pressure (10 mmHg at 130°C) ensures high-purity product recovery .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-isobutoxy-4-vinylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The vinyl group can undergo oxidation to form epoxides or other oxygenated products.

    Reduction Reactions: The compound can be reduced to form corresponding alkanes or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents like m-chloroperbenzoic acid or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Catalysts such as palladium on carbon or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Various substituted benzene derivatives.

    Oxidation Reactions: Epoxides and other oxygenated compounds.

    Reduction Reactions: Alkanes and other reduced products.

Scientific Research Applications

2-Chloro-1-isobutoxy-4-vinylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-isobutoxy-4-vinylbenzene involves its interaction with various molecular targets. The vinyl group can participate in polymerization reactions, while the isobutoxy group can influence the compound’s solubility and reactivity. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Research Findings and Implications

  • Steric Effects : The isobutoxy group in 2-Chloro-1-isobutoxy-4-vinylbenzene likely reduces crystallization in polymers compared to smaller alkoxy groups, enhancing flexibility .
  • Stability: The absence of acidic protons (unlike phenolic analogs) improves stability in basic environments, making it suitable for prolonged storage.

Biological Activity

2-Chloro-1-isobutoxy-4-vinylbenzene is a synthetic organic compound that has gained attention in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a chloro group, an isobutoxy group, and a vinyl group, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

The biological activity of 2-Chloro-1-isobutoxy-4-vinylbenzene is primarily attributed to its ability to interact with various molecular targets within cells. The mechanisms include:

  • Electrophilic Reactions : The chloro group can participate in electrophilic substitution reactions, which may lead to the modification of biomolecules such as proteins and nucleic acids.
  • Covalent Bond Formation : The vinyl group allows for potential covalent bonding with nucleophilic sites on enzymes and receptors, potentially altering their activity.
  • Lipophilicity : The isobutoxy group enhances the compound's lipophilicity, facilitating membrane penetration and increasing bioavailability.

Anti-inflammatory Effects

Compounds with similar functionalities have also been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a significant role in inflammatory responses . This suggests that 2-Chloro-1-isobutoxy-4-vinylbenzene may possess similar anti-inflammatory capabilities.

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of various chloro-substituted phenols on human cancer cell lines. Results indicated that compounds with vinyl groups exhibited significant cytotoxicity compared to their non-vinyl counterparts. The study concluded that the vinyl group enhances interaction with cellular targets, leading to increased cell death rates.

Study 2: Inhibition of Enzymatic Activity

Another investigation focused on the inhibition of specific enzymes by vinyl-substituted phenols. The results demonstrated that these compounds could effectively inhibit enzymes involved in cancer progression, suggesting a mechanism through which 2-Chloro-1-isobutoxy-4-vinylbenzene might exert its biological effects .

Comparative Analysis

To better understand the biological activity of 2-Chloro-1-isobutoxy-4-vinylbenzene, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
2-Chloro-1-methoxy-4-vinylbenzeneMethoxyAnticancer activity
2-Chloro-1-isopropoxy-4-vinylbenzeneIsopropoxyAnti-inflammatory properties
2-Chloro-1-(2,2,2-trifluoroethoxy)-4-vinylbenzeneTrifluoroethoxyEnhanced lipophilicity

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Chloro-1-isobutoxy-4-vinylbenzene in laboratory settings?

  • Methodological Answer: Synthesis optimization involves iterative testing of variables:
  • Solvent selection: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution for introducing the isobutoxy group.
  • Temperature control: Moderate temperatures (60–80°C) balance reaction rate and byproduct suppression.
  • Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity in biphasic systems.
  • Monitoring: Track progress via TLC or GC-MS, with purification by column chromatography (silica gel, hexane/ethyl acetate gradients).
  • Stability: Maintain pH 5–9 during aqueous workup to prevent decomposition of sensitive groups .

Example Conditions Table:

VariableRange/OptionYield (%)Reference
SolventDMF72–78
Temperature70°C85
CatalystTBAB68–75

Q. How should researchers handle and store 2-Chloro-1-isobutoxy-4-vinylbenzene to ensure stability and safety?

  • Methodological Answer:
  • Storage: Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the vinyl group.
  • Handling: Use closed systems with local exhaust ventilation to minimize vapor exposure.
  • PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles; use respirators if ventilation is inadequate .
  • Spill Management: Absorb spills with inert materials (vermiculite) and dispose as halogenated waste.

Q. What spectroscopic techniques are recommended for characterizing 2-Chloro-1-isobutoxy-4-vinylbenzene?

  • Methodological Answer:
  • NMR: ¹H/¹³C NMR (CDCl₃) identifies substituent positions (e.g., vinyl proton signals at δ 5.1–5.8 ppm, isobutoxy methyl groups at δ 1.0–1.2 ppm).
  • IR: Confirm C-Cl (600–800 cm⁻¹) and vinyl C=C (1620–1680 cm⁻¹) stretches.
  • MS: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 212.07). Cross-reference with PubChem data for analogous structures .

Advanced Research Questions

Q. How can computational chemistry methods resolve contradictions in reaction mechanisms involving 2-Chloro-1-isobutoxy-4-vinylbenzene?

  • Methodological Answer:
  • DFT Studies: Calculate transition states (e.g., Gaussian 09 with B3LYP/6-31G*) to model regioselectivity in electrophilic substitutions. Compare orbital coefficients (Fukui indices) to predict reactive sites.
  • Validation: Overlay computed ¹³C NMR shifts with experimental data to confirm mechanistic pathways.
  • Iterative Refinement: Adjust computational parameters (solvent models, basis sets) if discrepancies exceed 10% .

Q. What strategies address discrepancies between predicted and observed regioselectivity in electrophilic substitutions of derivatives?

  • Methodological Answer:
  • Steric Maps: Generate 3D molecular models (e.g., Chem3D) to visualize steric hindrance from the isobutoxy group.
  • Kinetic Isotope Effects (KIE): Compare kH/kD ratios to distinguish between electronic vs. steric control.
  • Triangulation: Cross-validate results using Hammett plots, X-ray crystallography (for solid derivatives), and isotopic labeling .

Q. How do steric/electronic effects of substituents influence cross-coupling reactivity?

  • Methodological Answer:
  • Electronic Analysis: Measure Hammett σ values for substituents (isobutoxy: σ~para~ ≈ –0.15; vinyl: σ~para~ ≈ +0.02) to quantify electron donation/withdrawal.
  • Steric Parameters: Calculate Tolman cone angles for the isobutoxy group (≈150°) to assess ligand bulk in palladium-catalyzed couplings.
  • Reactivity Testing: Screen Suzuki-Miyaura couplings (e.g., with aryl boronic acids) under varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), correlating yields with steric/electronic descriptors .

Contradiction Analysis in Experimental Data

Q. How should researchers reconcile conflicting results in catalytic activity studies of 2-Chloro-1-isobutoxy-4-vinylbenzene?

  • Methodological Answer:
  • Controlled Replication: Standardize substrate purity (≥98% by HPLC) and catalyst pre-treatment (e.g., degassing with N₂ for 30 min).
  • Multivariate Analysis: Use ANOVA to isolate variables (e.g., solvent polarity, catalyst loading) contributing to contradictory outcomes.
  • Meta-Analysis: Aggregate data from 5+ independent studies to identify trends obscured by experimental noise .

Q. What protocols mitigate batch-to-batch variability in synthesizing 2-Chloro-1-isobutoxy-4-vinylbenzene?

  • Methodological Answer:
  • Quality Control: Implement in-line FTIR to monitor intermediate formation (e.g., chloro intermediate at 750 cm⁻¹).
  • DoE (Design of Experiments): Apply factorial designs to optimize critical parameters (e.g., reaction time, stoichiometry).
  • Batch Tracking: Use LC-MS to trace impurities (e.g., di-substituted byproducts) and adjust synthetic routes accordingly .

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